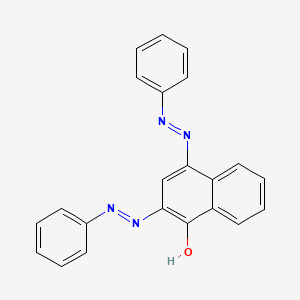

1-Naphthalenol, 2,4-bis(phenylazo)-

Description

Contextualization within Azo Dye Chemistry Research

Azo dyes represent the largest and most versatile class of synthetic colorants used in a multitude of industrial and scientific applications. The defining feature of these compounds is the presence of one or more azo groups (-N=N-), which act as a chromophore, a light-absorbing region of the molecule. The color of azo dyes can be readily tuned by altering the aromatic structures attached to the azo linkage, making them a cornerstone of dye chemistry.

The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine. chemicalbook.com This straightforward and adaptable synthesis has facilitated the development of a vast library of azo dyes with a wide spectrum of colors and properties. Research in azo dye chemistry is not limited to their tinctorial applications but also explores their potential in fields such as nonlinear optics, analytical chemistry, and polymer science.

Significance of Naphthol-Based Bisazo Chromophores in Chemical Science

Within the broader family of azo dyes, those derived from naphthols are of particular importance. The naphthalene (B1677914) ring system, with its extended π-electron system, contributes to the tinctorial strength and stability of the resulting dyes. When two azo groups are present, as in bisazo dyes, the chromophoric system is further extended, often leading to deeper and more intense colors.

Naphthol-based bisazo chromophores, such as 1-Naphthalenol, 2,4-bis(phenylazo)-, are of interest to researchers for several reasons. The presence of multiple azo linkages and aromatic rings can give rise to interesting photophysical properties, including the potential for nonlinear optical (NLO) behavior. Materials with strong NLO properties are sought after for applications in optical switching and data storage. Furthermore, the ability of the naphthol hydroxyl group and the azo groups to coordinate with metal ions makes these compounds candidates for use as analytical reagents for metal detection.

Overview of Research Trajectories for 1-Naphthalenol, 2,4-bis(phenylazo)-

While specific research on 1-Naphthalenol, 2,4-bis(phenylazo)- is limited, its structural similarity to other well-studied naphthol azo dyes allows for the extrapolation of potential research directions. The primary area of documented application for this compound is as a lipid and fat stain in histology, known as Sudan IV. spectrabase.com This application leverages its lipophilic nature and intense color.

Future research trajectories are likely to explore its potential beyond its role as a biological stain. Investigations into its photophysical properties could reveal applications in materials science. For instance, studies on similar azo dyes have shown that the presence of donor and acceptor groups within the molecular structure can lead to significant third-order nonlinear optical susceptibility. Given that 1-Naphthalenol, 2,4-bis(phenylazo)- possesses both electron-donating (hydroxyl) and electron-withdrawing (azo) characteristics, it is a candidate for such studies.

Another avenue of research is its application in polymer science. Azo dyes can be incorporated into polymer matrices to create photoresponsive materials. The azo groups can undergo reversible trans-cis isomerization upon exposure to light, leading to changes in the physical properties of the polymer. This phenomenon is the basis for developing materials for optical data storage and photoswitchable devices.

Finally, the synthesis of derivatives of 1-Naphthalenol, 2,4-bis(phenylazo)- could open up new areas of investigation. By introducing different substituents on the phenyl rings, it is possible to fine-tune the compound's color, solubility, and photophysical properties, potentially leading to the development of new functional dyes with tailored characteristics for specific applications.

Physicochemical Properties of 1-Naphthalenol, 2,4-bis(phenylazo)-

| Property | Value |

| Molecular Formula | C₂₄H₂₀N₄O |

| Molecular Weight | 380.45 g/mol |

| Appearance | Reddish-brown crystals |

| Melting Point | 199 °C |

| Maximum Absorption (λmax) | 520 nm (in ethanol) |

| Solubility | Soluble in fats, oils, and organic solvents; insoluble in water. |

Structure

3D Structure

Properties

CAS No. |

5290-66-4 |

|---|---|

Molecular Formula |

C22H16N4O |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

2,4-bis(phenyldiazenyl)naphthalen-1-ol |

InChI |

InChI=1S/C22H16N4O/c27-22-19-14-8-7-13-18(19)20(25-23-16-9-3-1-4-10-16)15-21(22)26-24-17-11-5-2-6-12-17/h1-15,27H |

InChI Key |

TVQPHPSPJUOLGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)N=NC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of 1 Naphthalenol, 2,4 Bis Phenylazo

Established Synthetic Pathways for 1-Naphthalenol, 2,4-bis(phenylazo)-

The primary and most well-established method for synthesizing 1-Naphthalenol, 2,4-bis(phenylazo)- involves a two-step process: the diazotization of an aromatic amine followed by an azo coupling reaction with 1-naphthalenol. nih.gov

Diazotization-Coupling Reaction Protocols for Bisazo Formation

The synthesis commences with the diazotization of an aromatic amine, such as aniline. This reaction is typically carried out in an acidic medium, often with hydrochloric acid, and at low temperatures (0-5°C) to ensure the stability of the resulting diazonium salt. ijpsjournal.comsphinxsai.com Sodium nitrite (B80452) is added to the acidic solution of the amine to generate nitrous acid in situ, which then reacts with the amine to form the diazonium salt. ijpsjournal.comresearchgate.net

The subsequent step is the azo coupling, where the freshly prepared diazonium salt, an electrophile, is reacted with 1-naphthalenol (α-naphthol), which acts as the nucleophile. vedantu.comtestbook.com The hydroxyl group of 1-naphthalenol is an activating group, directing the incoming electrophile to the ortho and para positions. vedantu.com The first coupling reaction typically occurs at the C4 position (para to the hydroxyl group) due to kinetic favorability in the naphthalene (B1677914) system. vedantu.com To achieve the bisazo compound, a second mole of the diazonium salt is coupled to the C2 position (ortho to the hydroxyl group). This second coupling forms 2,4-bis(phenylazo)-1-naphthalenol. core.ac.uk

The general reaction scheme can be depicted as follows:

Diazotization: Aniline + NaNO₂ + 2HCl → Benzenediazonium chloride + NaCl + 2H₂O

First Coupling: Benzenediazonium chloride + 1-Naphthalenol → 4-(Phenylazo)-1-naphthalenol + HCl

Second Coupling: Benzenediazonium chloride + 4-(Phenylazo)-1-naphthalenol → 1-Naphthalenol, 2,4-bis(phenylazo)- + HCl

Optimization of Reaction Parameters for Yield and Purity

The yield and purity of the final bisazo product are highly dependent on several reaction parameters. Precise control over these factors is crucial for minimizing the formation of side products.

| Parameter | Optimal Condition | Rationale |

| Temperature | 0-5°C | Prevents the decomposition of the unstable diazonium salt. ijpsjournal.com |

| pH | Alkaline medium for coupling | Enhances the nucleophilicity of 1-naphthalenol by converting it to the naphthoxide ion. chimia.chresearchgate.net |

| Stoichiometry | Molar ratio of diazonium salt to 1-naphthalenol | A 2:1 molar ratio is theoretically required for the formation of the bisazo compound. |

| Stirring | Vigorous and efficient | Ensures proper mixing of reactants, which is critical for product distribution. chimia.chresearchgate.net |

Influence of Mixing Conditions on Product Distribution and Isomerism in Naphthol Azo-Coupling Reactions

The azo-coupling reaction with 1-naphthalenol is known to be very fast. Consequently, the efficiency of mixing the reactants plays a critical role in determining the distribution of the final products. chimia.chresearchgate.net Inadequate mixing can lead to localized areas of high reactant concentration, which can favor the formation of monoazo products or other side products.

Studies have shown that the product distribution between the ortho-monoazo, para-monoazo, and bisazo derivatives is mixing-dependent. core.ac.ukchimia.ch To achieve a kinetically controlled reaction regime, which favors the desired product, high stirrer speeds are necessary. chimia.ch The use of specialized mixing equipment, such as showerhead mixers, can further enhance mixing performance and improve reaction efficiency by increasing the contact area between the reactant streams. researchgate.net

Novel Approaches in the Synthesis of 1-Naphthalenol, 2,4-bis(phenylazo)- Derivatives

While the fundamental diazotization-coupling reaction remains the cornerstone of bisazo dye synthesis, research continues to explore novel methodologies to improve efficiency, and introduce new functionalities. Some modern approaches include the use of phase-transfer catalysis, which can be beneficial in reactions involving reactants with low solubility in the reaction medium. researchgate.net Furthermore, the synthesis of novel bisazo dyes often involves the use of different substituted anilines and more complex coupling components to create dyes with specific properties. acs.orgresearchgate.net

Mechanistic Insights into the Azo-Coupling Process to Form the Bisazo Structure

The formation of the bisazo structure on the 1-naphthalenol ring is a stepwise electrophilic aromatic substitution reaction. The hydroxyl group of 1-naphthalenol strongly activates the aromatic ring, making it susceptible to electrophilic attack by the diazonium cation.

The first coupling occurs preferentially at the C4 position (para to the hydroxyl group). This is because the hydroxyl group is a para-directing group, and in the naphthalene ring system, electrophilic substitution is kinetically favored at this position. vedantu.com The formation of the first azo group at the C4 position deactivates the ring to some extent, but the continued presence of the activating hydroxyl group allows for a second electrophilic attack.

The second coupling then takes place at the C2 position (ortho to the hydroxyl group). The rate of this second coupling is generally slower than the first due to the deactivating effect of the first azo group and potential steric hindrance. The reaction proceeds through a Wheland intermediate (also known as a sigma complex) for each coupling step, followed by the loss of a proton to restore the aromaticity of the naphthalene ring.

The rate constants for the coupling reactions are influenced by factors such as pH and ionic strength. For example, in the coupling of diazotized sulfanilic acid with 1-naphthalenol, the rate constant for the formation of the para-monoazo product is significantly higher than that for the ortho-monoazo product. researchgate.net Similarly, the rate constants for the second coupling to form the bisazo dye are lower than the initial coupling rates. researchgate.net

Advanced Spectroscopic Characterization of 1 Naphthalenol, 2,4 Bis Phenylazo and Its Research Complexes

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers profound insights into the molecular framework and bonding characteristics of 1-Naphthalenol, 2,4-bis(phenylazo)-.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of N=N and O-H Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 1-Naphthalenol, 2,4-bis(phenylazo)-, particular attention is paid to the stretching vibrations of the azo (N=N) and hydroxyl (O-H) groups, as these are key to understanding the compound's structure and reactivity.

The FT-IR spectrum of 1-Naphthalenol, 2,4-bis(phenylazo)- exhibits characteristic absorption bands that confirm its molecular structure. The presence of the azo group (N=N) is typically identified by a stretching vibration in the region of 1400-1500 cm⁻¹. For the related compound 4-phenylazo-1-naphthol, this band is observed in its FT-IR spectrum, indicating the successful formation of the azo linkage. researchgate.net

The hydroxyl (O-H) group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of intermolecular hydrogen bonding. In the FT-IR spectrum of 1-naphthol, the O-H stretching vibration is clearly observed. nih.gov For 1-Naphthalenol, 2,4-bis(phenylazo)-, the position and shape of this band can provide information about the extent of hydrogen bonding within the molecule and with its environment.

When 1-Naphthalenol, 2,4-bis(phenylazo)- forms complexes with metal ions, shifts in the N=N and O-H vibrational frequencies are observed. researchgate.net Chelation with metal ions through the azo nitrogen and the deprotonated phenolic oxygen leads to a decrease in the frequency of the N=N stretching vibration and the disappearance of the O-H stretching band, respectively. researchgate.net This provides strong evidence for the coordination of the ligand to the metal center. researchgate.net

Table 1: Key FT-IR Vibrational Frequencies for 1-Naphthalenol, 2,4-bis(phenylazo)- and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

| Azo (N=N) | Stretching | 1400 - 1500 | researchgate.net |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3200 - 3600 | nih.gov |

| C-H (Aromatic) | Stretching | ~3000 - 3100 | ijapm.org |

| C=C (Aromatic) | Stretching | ~1500 - 1600 | ijapm.org |

| C-O | Stretching | ~1200 - 1300 | ijapm.org |

Raman Spectroscopic Investigations of Molecular Structure and Interactions

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable tool for studying the carbon skeleton and azo linkages in 1-Naphthalenol, 2,4-bis(phenylazo)-.

The Raman spectrum of 1-naphthol, a structural component of the target molecule, shows characteristic bands for the naphthalene (B1677914) ring system. researchgate.net These include C-C stretching vibrations and ring breathing modes. In the case of 1-Naphthalenol, 2,4-bis(phenylazo)-, the Raman spectrum would be expected to show strong signals for the N=N stretching vibration, which is often more intense in Raman than in IR spectra.

Studies on similar azo dyes have utilized Raman spectroscopy to investigate their supramolecular complexes. For instance, the crystallographic structures of bis-1-(phenyl-azo)-2-naphtholatenickel(II) and bis-1-(2,4-xylylazo)-2-naphtholatecopper(II) complexes revealed the presence of π-stacking and C-H···π interactions, which can be probed by subtle shifts in the Raman bands. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

¹H NMR Characterization for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides a map of the proton environments within a molecule. The chemical shift of a proton is influenced by the electron density of its surroundings.

In the ¹H NMR spectrum of 1-Naphthalenol, 2,4-bis(phenylazo)-, the aromatic protons of the naphthyl and phenyl rings would appear in the downfield region, typically between 6.5 and 8.5 ppm. libretexts.org The exact chemical shifts and coupling patterns would provide detailed information about the substitution pattern on the aromatic rings. The proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being dependent on concentration and solvent due to hydrogen bonding. msu.edu

For the related compound 1-(phenylazo)-2-naphthol, the ¹H NMR spectrum has been reported, showing distinct signals for the aromatic protons. rsc.org In deuteriochloroform, 1,3-bis(phenylazo)-2-naphthol has been shown to exist predominantly as its tautomeric form, 3-phenylazo-1,2-naphthoquinone 1-phenylhydrazone, as determined by ¹H NMR. bohrium.com

Table 2: Expected ¹H NMR Chemical Shift Ranges for 1-Naphthalenol, 2,4-bis(phenylazo)-

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (Naphthyl & Phenyl) | 6.5 - 8.5 | Multiplets | Specific shifts depend on substitution. libretexts.org |

| Hydroxyl (O-H) | Variable (e.g., 4.0 - 7.0) | Singlet (broad) | Position is concentration and solvent dependent. msu.edu |

¹³C NMR Analysis for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

The ¹³C NMR spectrum of 1-Naphthalenol, 2,4-bis(phenylazo)- would show a series of signals in the aromatic region (typically 110-160 ppm) corresponding to the carbon atoms of the naphthyl and phenyl rings. The carbon atom attached to the hydroxyl group (C-O) would resonate at a lower field compared to the other aromatic carbons.

The ¹³C NMR spectra of 1-phenylazo-2-naphthol and its derivatives have been studied to investigate the azo-hydrazone tautomerism. osti.gov The chemical shifts of the carbon atoms are sensitive to this equilibrium, providing a means to study this phenomenon in both solution and the solid state. osti.gov The existence of 1,3-bis(phenylazo)-2-naphthol predominantly as its quinone-hydrazone tautomer in deuteriochloroform was also confirmed by ¹³C NMR. bohrium.com

Table 3: Expected ¹³C NMR Chemical Shift Ranges for 1-Naphthalenol, 2,4-bis(phenylazo)-

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (C=C) | 110 - 150 | Specific shifts depend on substitution. |

| Carbon attached to Oxygen (C-O) | 150 - 160 | Deshielded due to the electronegative oxygen atom. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence, probes the electronic transitions within a molecule and provides insights into its color and photophysical properties.

The UV-Visible absorption spectrum of 1-Naphthalenol, 2,4-bis(phenylazo)- is expected to show strong absorption bands in the visible region, which is responsible for its color. These bands arise from π→π* and n→π* electronic transitions within the conjugated azo-naphthalene system. The position and intensity of these bands can be influenced by the solvent polarity. researchgate.net

For the related compound 1-phenylazo-2-naphthol, the UV-Visible spectrum has been studied in various solvents, revealing the influence of solvent polarity on the absorption pattern. researchgate.net Metal complexation also significantly affects the electronic spectrum. The formation of metal complexes with 1-Naphthalenol, 2,4-bis(phenylazo)- would likely lead to a shift in the absorption maxima, providing a method to monitor the complexation reaction. researchgate.net

Fluorescence spectroscopy can provide information about the excited state properties of the molecule. While many azo compounds are not strongly fluorescent, some derivatives and their metal complexes may exhibit emission. The study of the fluorescence properties of 1-Naphthalenol, 2,4-bis(phenylazo)- and its complexes could reveal potential applications in areas such as sensing and imaging.

Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of Electronic Transitions

The UV-Vis absorption spectrum of azo dyes, including 1-Naphthalenol, 2,4-bis(phenylazo)-, is characterized by strong absorption bands that are influenced by the electronic structure of the molecule. These absorptions arise from the promotion of electrons from lower to higher electronic energy levels. ijpsjournal.com The key electronic transitions observed in these compounds are typically π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding molecular orbital to a π anti-bonding molecular orbital. uzh.ch These transitions are generally strong, resulting in high molar absorptivity, and are characteristic of molecules with π-electron systems like aromatic rings and azo groups (R-N=N-R'). ijpsjournal.comuzh.ch The azo group, with its high electron density, plays a crucial role in the absorption of visible light. ijpsjournal.com In compounds like 1-phenylazo-2-naphthol, a related monoazo compound, these transitions are responsible for strong absorption maxima typically observed in the 300-450 nm range. ijpsjournal.com

The n → π* transitions, which involve the promotion of a non-bonding electron to a π anti-bonding orbital, are also possible in molecules containing heteroatoms with lone pairs, such as the nitrogen atoms in the azo group and the oxygen atom in the hydroxyl group. These transitions are generally weaker than π → π* transitions.

The absorption spectra of bisazo compounds like 1-Naphthalenol, 2,4-bis(phenylazo)- are expected to be more complex than their monoazo counterparts due to the presence of two phenylazo groups. The electronic spectra of such dyes are sensitive to their environment, including solvent polarity. researchgate.net Studies on related azo-2-naphthol dyes have shown that solvent polarity can induce shifts in the absorption pattern. researchgate.net For instance, the electronic spectrum of 1-phenylazo-2-naphthol in hexane (B92381) shows a slight shift compared to its spectrum in more polar solvents like DMSO and ethanol. researchgate.net

The UV-Vis spectra of these compounds often exhibit tautomerism, existing as an equilibrium mixture of azo and hydrazone forms. rsc.org The absorption spectra can be deconvoluted into multiple Gaussian functions, with the longer wavelength bands often attributed to the hydrazone tautomer. bohrium.com The position of these absorption maxima can be influenced by substituents on the phenyl rings.

Table 1: Representative UV-Vis Absorption Maxima for Related Azo-Naphthol Compounds

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| 1-Phenylazo-2-naphthol | Hexane | 445-470 | π → π* | researchgate.net |

| 1-Phenylazo-2-naphthol | Ethanol | ~480 | π → π* | ijpsjournal.com |

| 1-(4-methylphenylazo)-2-naphthol | Various | Varies | π → π* | researchgate.net |

| Direct Blue 1 (bis-azo dye) | Water (low conc.) | Not specified | Not specified | rsc.org |

This table is illustrative and based on data for structurally related compounds. The exact λmax for 1-Naphthalenol, 2,4-bis(phenylazo)- may vary.

Photoluminescence Spectroscopy: Emission Maxima and Vibronic Structure Analysis

Photoluminescence spectroscopy provides insights into the emissive properties of molecules after they absorb light. While many azo dyes are known for their strong absorption, their fluorescence is often weak due to efficient non-radiative decay pathways. rsc.org However, studies on related naphthalene-based azo dyes and other naphthol derivatives reveal that they can exhibit fluorescence. rsc.orgmdpi.com

An emission spectrum is obtained by exciting the sample at a fixed wavelength and measuring the intensity of the emitted light as a function of wavelength. libretexts.org The emission spectrum is typically Stokes-shifted, meaning it appears at longer wavelengths (lower energy) than the absorption spectrum. This energy difference is due to vibrational relaxation in the excited state before emission occurs.

The vibronic structure of the emission spectrum can provide information about the vibrational energy levels of the ground electronic state. The spectrum may show a series of peaks corresponding to transitions from the lowest vibrational level of the excited state to various vibrational levels of the ground state. The spacing and intensity of these vibronic bands can reveal details about the molecular structure and its rigidity.

For isocyanonaphthol derivatives, which are structurally related to the naphthol core of the target compound, dual fluorescence has been observed in certain solvents, which is attributed to excited-state proton transfer (ESPT). mdpi.com This phenomenon involves a change in the acidity of the molecule upon excitation. mdpi.com The emission spectra of such compounds can be sensitive to the polarity of the solvent and the presence of proton acceptors or donors. mdpi.com

Table 2: Photoluminescence Data for Related Naphthol Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Reference |

|---|---|---|---|---|

| Quinine | 0.05 M H2SO4 | 350 | 450 | libretexts.org |

| 5-Isocyanonaphthalene-1-ol (ICOL) | Water | 327 | ~420 | mdpi.com |

This table provides examples from related compounds to illustrate typical photoluminescence properties. Specific data for 1-Naphthalenol, 2,4-bis(phenylazo)- was not found in the provided search results.

Excited State Dynamics and Photophysical Properties of Bisazo Naphthalenol Compounds

The excited-state dynamics of azo compounds are complex and often involve rapid non-radiative processes that compete with fluorescence. Upon absorption of light, these molecules can undergo photoisomerization, typically a trans-to-cis isomerization around the N=N double bond. rsc.org This process is a key feature of many azo dyes and is responsible for their photochromic behavior.

Transient absorption spectroscopy is a powerful technique used to study these ultrafast processes. rsc.org Studies on naphthalene-based azo dyes have revealed multiple excited-state lifetimes, indicating a cascade of events following photoexcitation. These lifetimes are typically in the picosecond (ps) to nanosecond (ns) range and are assigned to processes such as vibrational cooling, internal conversion from the excited singlet state to the ground state, and intersystem crossing to the triplet state. researchgate.netrsc.org

For instance, some naphthalene-based azo dyes exhibit three distinct excited-state lifetimes of approximately 0.7–1.5 ps, 3–4 ps, and 20–40 ps. researchgate.netrsc.org The specific lifetimes can be influenced by substituents on the phenyl rings. researchgate.netrsc.org Electron-donating substituents have been shown to lead to longer-lived excited states. rsc.org

Protonation of the azo group can significantly alter the photophysical properties. rsc.org It has been shown to shut down the photoisomerization process in some naphthalene-based azo dyes. rsc.org This is because protonation can change the nature of the lowest excited state potential energy surface, impeding the rotational and inversional motions required for isomerization. rsc.org Instead of isomerizing, the protonated dye rapidly decays back to the trans ground state. rsc.org

The excited-state lifetime of related naphthol derivatives has also been investigated. For example, time-resolved emission spectra of 5-isocyanonaphthalene-1-ol (ICOL) revealed an excited-state lifetime of 8.1 ns, which decreased in the presence of a quencher. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns. For 1-Naphthalenol, 2,4-bis(phenylazo)-, the predicted monoisotopic mass is 352.13242 Da. uni.lu

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule and its fragments. researchgate.net

The fragmentation of azo dyes in the mass spectrometer often involves cleavage of the bonds within and adjacent to the azo linkage. Analysis of the fragmentation pattern of (E)-1-(phenyldiazenyl)naphthalen-2-ol, a related monoazo compound, showed a prominent molecular ion peak and other fragments that confirmed its structure. researchgate.net

Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This technique provides detailed information about the connectivity of the atoms within the molecule. The fragmentation pathways of colorants within a class are often similar, allowing for the identification of diagnostic ions that are characteristic of a particular structural motif. nih.gov

Predicted collision cross-section (CCS) values, which relate to the size and shape of an ion, can also be calculated and used as an additional parameter for compound identification. uni.lu For 1-Naphthalenol, 2,4-bis(phenylazo)-, predicted CCS values have been calculated for various adducts, such as [M+H]+ and [M+Na]+. uni.lu

Table 3: Predicted Mass Spectrometric Data for 1-Naphthalenol, 2,4-bis(phenylazo)-

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C22H16N4O | uni.lu |

| Monoisotopic Mass | 352.13242 Da | uni.lu |

| Predicted [M+H]+ m/z | 353.13970 | uni.lu |

| Predicted [M+Na]+ m/z | 375.12164 | uni.lu |

| Predicted [M-H]- m/z | 351.12514 | uni.lu |

Theoretical and Computational Chemistry Studies of 1 Naphthalenol, 2,4 Bis Phenylazo

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular properties.

Geometry Optimization and Conformational Analysis of 1-Naphthalenol, 2,4-bis(phenylazo)-

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complex molecules like 1-Naphthalenol, 2,4-bis(phenylazo)-, which possesses multiple rotatable bonds, conformational analysis is crucial to identify the global minimum energy structure among many possible conformers.

The conformational landscape is explored by systematically rotating the phenylazo groups relative to the naphthalenol core. The resulting potential energy surface scan helps in identifying the most stable conformers. The stability of these conformers is influenced by a delicate balance of steric hindrance between the phenylazo groups and the stabilizing effects of intramolecular hydrogen bonding, particularly between the hydroxyl group of the naphthalenol and a nitrogen atom of one of the azo groups.

Table 1: Representative Optimized Geometrical Parameters for an Azo-Naphthol System

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-O | 1.36 |

| N=N | 1.25 |

| C-N | 1.43 |

| C-C (aromatic) | 1.39 - 1.42 |

| C-N=N | 114.5 |

| C-C-O | 121.0 |

Note: The data presented is illustrative for a generic azo-naphthol system and may not represent the exact values for 1-Naphthalenol, 2,4-bis(phenylazo)-. Actual values would be obtained from specific DFT calculations on the target molecule.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP is mapped onto the electron density surface of the molecule, with different colors representing varying potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) signify electron-deficient areas prone to nucleophilic attack. researchgate.netresearchgate.net For 1-Naphthalenol, 2,4-bis(phenylazo)-, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the azo groups, highlighting these as potential sites for protonation or coordination with metal ions. The aromatic rings would exhibit a more complex potential landscape, with regions of both positive and negative potential.

By analyzing the MEP, one can predict the most probable sites for chemical reactions. For instance, the most negative potential region would indicate the most likely site for an electrophile to approach. This information is crucial for understanding the molecule's interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Electronic Structure

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comlibretexts.org The energy and spatial distribution of these orbitals are key determinants of a molecule's electronic properties and reactivity.

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarizable.

For 1-Naphthalenol, 2,4-bis(phenylazo)-, DFT calculations can determine the energies of the HOMO and LUMO. researchgate.net The HOMO is expected to be localized primarily on the electron-rich naphthalenol ring and the azo groups, while the LUMO may be distributed over the entire conjugated system. The HOMO-LUMO gap influences the molecule's color, as it is related to the energy required for electronic transitions. imperial.ac.uk

Table 2: Illustrative Frontier Molecular Orbital Data

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 3.7 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from FMO analysis. Actual values depend on the specific computational method and basis set used.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Simulation and Assignment

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited-state properties of molecules, including their electronic absorption spectra. osti.gov By simulating the UV-Visible spectrum, TD-DFT can help in the assignment of experimentally observed absorption bands to specific electronic transitions within the molecule.

For a colored compound like 1-Naphthalenol, 2,4-bis(phenylazo)-, which is expected to absorb in the visible region, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations typically involve transitions from occupied molecular orbitals (like the HOMO) to unoccupied molecular orbitals (like the LUMO).

The simulated spectrum can be compared with experimental data to validate the computational model and to gain a deeper understanding of the nature of the electronic transitions, such as whether they are π→π* or n→π* transitions. This is particularly useful in understanding the origin of the color of the dye. For similar azo dyes, electronic transitions in the visible region are often attributed to π→π* transitions within the extensive conjugated system. nist.gov

Quantum Chemical Studies of Intramolecular Proton Transfer and Tautomerism

Azo-Hydrazone Tautomerism in Naphthol-Azo Systems: Computational Insights

Azo-naphthol dyes, including 1-Naphthalenol, 2,4-bis(phenylazo)-, can exist in two tautomeric forms: the azo form and the hydrazone form. This phenomenon, known as azo-hydrazone tautomerism, involves the intramolecular transfer of a proton from the hydroxyl group to one of the nitrogen atoms of the azo linkage. nih.gov The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic rings. rsc.org

Computational chemistry provides a powerful means to investigate the relative stabilities of the azo and hydrazone tautomers. By performing geometry optimizations and energy calculations for both forms using DFT, the more stable tautomer can be identified. The transition state for the proton transfer can also be located and characterized, providing insights into the energy barrier for the tautomerization process.

Studies on similar systems have shown that the hydrazone form is often stabilized by the formation of a six-membered intramolecular hydrogen bond, which contributes to its thermodynamic stability. acs.org The choice of computational method and the inclusion of solvent effects are crucial for accurately predicting the tautomeric equilibrium. The relative energies of the tautomers can be correlated with their different spectral properties, as the azo and hydrazone forms typically exhibit distinct absorption maxima in their UV-Visible spectra.

Energy Differences and Equilibrium of Tautomeric Forms

1-Naphthalenol, 2,4-bis(phenylazo)- can exist in different tautomeric forms, primarily the azo-enol and the quinone-hydrazone forms. Theoretical calculations are crucial for understanding the energetic landscape of this tautomerism and predicting the predominant form under various conditions.

Computational studies on closely related bis-azo dyes, such as Sudan III, have been performed to elucidate the tautomeric equilibrium. These studies often employ methods like the Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and density functional theory (B3LYP) to calculate the relative energies of the tautomers. For Sudan III, calculations have shown that the hydrazone (NH) tautomer is generally more stable than the azo (OH) tautomer. researchgate.net The inclusion of electron correlation in methods like MP2 and B3LYP tends to favor the hydrazone form. researchgate.net

Table 1: Theoretical Relative Energies of Tautomers for a Related Mono-Azo Naphthol Compound

| Tautomeric Form | Computational Method | Relative Energy (kcal/mol) |

| Hydrazo | DFT/B3LYP | 0.0 |

| Azo | DFT/B3LYP | 1.8 research-nexus.netcdnsciencepub.comresearchgate.net |

Note: This data is for the related compound 1-phenylazo-2-naphthol and is used to illustrate the small energy differences typical for this class of dyes.

Analysis of Substitution Effects on Electronic Properties and Stability via Computational Methods

Computational chemistry is a powerful tool for predicting how the introduction of different functional groups (substituents) onto the phenyl rings of 1-Naphthalenol, 2,4-bis(phenylazo)- can alter its electronic properties and the stability of its tautomers. These substitutions can significantly impact the molecule's color, solubility, and reactivity.

Studies on substituted 1-phenylazo-2-naphthol have shown that both electron-donating and electron-accepting substituents can influence the tautomeric equilibrium. research-nexus.netcdnsciencepub.comresearchgate.net Electron-withdrawing groups tend to favor the hydrazone form, while electron-donating groups can shift the equilibrium towards the azo form. researchgate.net The position of the substituent (ortho, meta, or para) also plays a critical role, with most substituents showing only minor energy differences between the meta and para positions. research-nexus.netcdnsciencepub.com

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also sensitive to substitution. The HOMO-LUMO energy gap is a key determinant of the molecule's color; a smaller gap generally corresponds to a bathochromic (red) shift in the absorption spectrum. research-nexus.netcdnsciencepub.com Computational studies can predict these shifts by calculating the orbital energies for various substituted derivatives. For instance, in other dye systems, it has been shown that substituents can be used to tune the electronic properties for specific applications. boisestate.edunih.govnih.gov

Table 2: Predicted Effects of Substituents on the Electronic Properties of a Related Mono-Azo Naphthol Compound

| Substituent | Position | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| -H (unsubstituted) | - | -5.98 | -2.23 | 3.75 |

| -NO₂ (electron-withdrawing) | para | -6.54 | -3.01 | 3.53 |

| -NH₂ (electron-donating) | para | -5.45 | -1.89 | 3.56 |

| -CH₃ (electron-donating) | para | -5.87 | -2.15 | 3.72 |

| -Cl (electron-withdrawing) | para | -6.15 | -2.45 | 3.70 |

Note: This data is illustrative and based on trends observed for substituted 1-phenylazo-2-naphthol to demonstrate the principles of substitution effects. The exact values for 1-Naphthalenol, 2,4-bis(phenylazo)- would require specific calculations.

Coordination Chemistry of 1 Naphthalenol, 2,4 Bis Phenylazo As a Ligand

Synthesis and Characterization of Metal Complexes with 1-Naphthalenol, 2,4-bis(phenylazo)-

The synthesis of metal complexes with ligands similar to 1-Naphthalenol, 2,4-bis(phenylazo)- is typically achieved by reacting the ligand with a corresponding metal salt in an appropriate solvent.

Complexes of 1-Naphthalenol, 2,4-bis(phenylazo)- and related azo-naphthol ligands with various transition metal ions, including Iron (III), Cobalt (II), Nickel (II), Copper (II), and Zinc (II), have been successfully synthesized and studied. researchgate.netbookpi.org The general procedure often involves dissolving the ligand in an alcoholic medium, such as ethanol, and adding an alcoholic or aqueous solution of the desired metal salt (e.g., chlorides or acetates). researchgate.net The reaction mixture is typically stirred and sometimes refluxed to ensure the completion of the complexation reaction. bookpi.org The resulting solid metal complexes are then isolated by filtration, washed, and dried. The complexes are often colored solids, stable at room temperature, and soluble in organic solvents like DMF and DMSO. nih.gov

The 1-Naphthalenol, 2,4-bis(phenylazo)- ligand possesses multiple potential donor atoms, allowing for various binding modes. In many documented cases involving similar 1-phenylazo-2-naphthol type ligands, the molecule acts as a bidentate chelating agent. researchgate.net Chelation typically involves the deprotonated phenolic oxygen and one of the nitrogen atoms from the azo group ortho to the hydroxyl group. researchgate.net This forms a stable six-membered chelate ring with the metal ion. Depending on the specific metal ion and reaction conditions, the second azo group could potentially involve itself in coordination, leading to a tridentate binding mode or the formation of binuclear complexes.

Spectroscopic methods are essential for characterizing the formation and structure of the metal complexes.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. A key indicator is the disappearance or significant broadening and shifting of the phenolic -OH stretching band (typically around 3400 cm⁻¹) in the complex's spectrum compared to the free ligand, which confirms deprotonation and coordination of the oxygen atom. researchgate.net Furthermore, shifts in the stretching frequency of the azo group (-N=N-) indicate the involvement of at least one of the azo nitrogen atoms in the chelation. researchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

UV-Visible Spectroscopy: The electronic spectra of the complexes, when compared to the free ligand, show significant changes. The bands corresponding to the π → π* and n → π* transitions within the ligand are often shifted (either a red or blue shift) upon complexation. epa.gov The appearance of new bands, particularly in the visible region, can be assigned to ligand-to-metal charge transfer (LMCT) transitions, which is a hallmark of coordination. research-nexus.net

NMR Spectroscopy: For diamagnetic complexes (like those of Zn(II)), ¹H NMR spectroscopy is a powerful tool. The signal for the phenolic proton in the free ligand disappears upon complexation, confirming its deprotonation. nih.gov Other proton signals in the aromatic rings of the ligand often experience shifts in the complex, providing further evidence of the electronic environment change upon coordination. researchgate.netnih.gov

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight and stoichiometry of the synthesized complexes, providing valuable information about the metal-to-ligand ratio. researchgate.netuobaghdad.edu.iq

Molar conductance measurements are performed on solutions of the metal complexes, typically in a solvent like DMF, to determine their electrolytic nature. bookpi.orgnih.gov Low conductance values generally indicate that the complexes are non-electrolytic, meaning the anions (like chloride) are coordinated directly to the metal ion within the coordination sphere rather than existing as free ions in the solution. researchgate.net Conversely, higher molar conductance values suggest an electrolytic nature, where the complex behaves as an electrolyte with counter-ions outside the coordination sphere. nih.gov For instance, values in the 66–95 Ω⁻¹ cm² mol⁻¹ range in DMF for 1:1 electrolytes have been reported for related complexes. nih.gov

Table 1: Representative Molar Conductance Values for Metal Complexes in DMF

| Complex Type | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |

|---|---|---|---|

| Co(II) Complex | 66-95 | 1:1 Electrolyte | nih.gov |

| Cu(II) Complex | 66-95 | 1:1 Electrolyte | nih.gov |

Structural Elucidation of Metal-Bisazo Complexes

The geometry of the metal complexes is determined by combining data from spectroscopic analysis, magnetic susceptibility measurements, and molar conductance studies.

Based on extensive studies of related azo-naphthol and Schiff base ligands, several coordination geometries can be proposed for the metal complexes of 1-Naphthalenol, 2,4-bis(phenylazo)-.

Octahedral: This geometry is commonly proposed for Fe(III) and Co(II) complexes. researchgate.netbookpi.orguobaghdad.edu.iq In a typical octahedral arrangement, the metal ion is coordinated to two tridentate ligands or, more commonly, two bidentate ligands and two solvent or anionic ligands (like H₂O or Cl⁻) to complete the coordination number of six.

Square Planar: This geometry is frequently observed for Ni(II) and Cu(II) complexes. research-nexus.netresearchgate.net In these cases, the central metal ion is coordinated to two bidentate ligands, forming a [M(L)₂] type complex. The resulting structure is often a planar arrangement of the donor atoms around the central metal. epa.govresearchgate.net

Tetrahedral: A tetrahedral geometry is sometimes proposed for Zn(II) and occasionally for Ni(II) complexes. uobaghdad.edu.iq This geometry arises when the metal ion coordinates with two bidentate ligands, but steric hindrance or electronic effects favor a non-planar arrangement.

Square Pyramidal: For Cu(II) complexes, a distortion from square planar to a square-pyramidal geometry can occur. nih.gov This is often due to the Jahn-Teller effect or additional weak coordination from an axial ligand. nih.gov

Table 2: Commonly Proposed Geometries for Transition Metal Complexes of Azo-Naphthol Ligands

| Metal Ion | Proposed Geometry | Coordination Number | Reference(s) |

|---|---|---|---|

| Fe(III) | Octahedral | 6 | researchgate.netuobaghdad.edu.iq |

| Co(II) | Octahedral | 6 | researchgate.netbookpi.org |

| Ni(II) | Square Planar / Tetrahedral | 4 | uobaghdad.edu.iqresearchgate.net |

| Cu(II) | Square Planar / Square Pyramidal | 4 or 5 | research-nexus.netnih.gov |

Influence of Central Metal Ion on Complex Stability and Structure

The nature of the central metal ion plays a crucial role in determining the stability and structure of the resulting complexes with 1-Naphthalenol, 2,4-bis(phenylazo)-. Factors such as the ionic radius, charge, and electronic configuration of the metal ion dictate the coordination geometry and the strength of the metal-ligand bonds.

In a study involving the complexation of 1-Naphthalenol, 2,4-bis(phenylazo)- with Iron(III), Cobalt(II), and Copper(II), it was found that the ligand behaves as a neutral bidentate donor. The coordination occurs through one of the azo nitrogen atoms and the hydroxyl oxygen atom of the naphthol ring. This mode of coordination is influenced by the electronic properties of the metal ions and the steric constraints of the ligand.

The stability of metal complexes is influenced by several factors related to the central metal ion:

Ionic Radii and Charge: Generally, for a given ligand, the stability of the complex increases as the charge on the central metal ion increases and its ionic radius decreases. This is due to the stronger electrostatic attraction between the metal ion and the ligand.

Electronegativity: A higher electronegativity of the central metal ion leads to more stable complexes due to a greater attraction for the electrons donated by the ligand.

The structures of the Fe(III), Co(II), and Cu(II) complexes with 1-Naphthalenol, 2,4-bis(phenylazo)- have been proposed based on spectroscopic and analytical data. The Fe(III) complex is suggested to have the formula [Fe(HL³)Cl₃]·H₂O, while the Co(II) and Cu(II) complexes have the formulas [Co(HL³)(NO₃)₂]·H₂O and [Cu(HL³)Cl₂]·H₂O, respectively, where HL³ represents the 1-Naphthalenol, 2,4-bis(phenylazo)- ligand.

Theoretical Studies on Metal-Bisazo Complexes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the electronic structure, bonding, and reactivity of metal complexes. These computational methods complement experimental findings and help in understanding the properties of these compounds at a molecular level.

DFT Calculations on Complex Structures and Energetics

DFT calculations have been performed to optimize the geometries and determine the energetic properties of the 1-Naphthalenol, 2,4-bis(phenylazo)- ligand and its complexes with Fe(III), Co(II), and Cu(II). These calculations support the experimentally proposed structures and provide detailed information on bond lengths and angles.

The optimized geometry of the free ligand shows a nearly planar structure. Upon complexation, changes in the bond lengths and angles of the ligand are observed, which are indicative of coordination to the metal ion. For instance, the bond length of the C-O of the hydroxyl group and the N=N bond of the coordinated azo group are altered upon complex formation.

The energetics of the complexation reactions can also be evaluated using DFT. The calculated binding energies can provide a quantitative measure of the stability of the complexes. For example, a more negative binding energy indicates a more stable complex. These theoretical stability trends can then be compared with experimental observations.

Table 1: Selected DFT Calculated Bond Lengths (Å) for 1-Naphthalenol, 2,4-bis(phenylazo)- and its Metal Complexes

| Bond | Free Ligand | Fe(III) Complex | Co(II) Complex | Cu(II) Complex |

| O-H | 0.97 | - | - | - |

| C-O | 1.36 | 1.30 | 1.31 | 1.30 |

| N=N (azo 1) | 1.25 | 1.28 | 1.27 | 1.28 |

| N=N (azo 2) | 1.25 | 1.26 | 1.26 | 1.26 |

| M-O | - | 1.95 | 2.01 | 1.98 |

| M-N | - | 2.08 | 2.11 | 2.05 |

Molecular Electrostatic Potential of Metal-Bisazo Complexes

The Molecular Electrostatic Potential (MEP) is a useful tool for understanding the reactivity of molecules. It maps the electrostatic potential onto the electron density surface, revealing regions that are prone to electrophilic and nucleophilic attack.

The MEP surface of the 1-Naphthalenol, 2,4-bis(phenylazo)- ligand shows negative potential regions (typically colored in shades of red and yellow) around the nitrogen atoms of the azo groups and the oxygen atom of the hydroxyl group. These are the sites that are most likely to coordinate with a positively charged metal ion. The regions of positive potential (typically colored in blue) are generally located around the hydrogen atoms.

Upon complexation with a metal ion, the MEP of the ligand changes significantly. The negative potential around the coordinating atoms becomes less negative, indicating the donation of electron density to the metal ion. The MEP of the entire complex shows the distribution of charge, with the metal ion being a center of positive potential, although this is shielded by the surrounding ligand. These MEP studies confirm the coordination sites and provide a visual representation of the charge redistribution that occurs upon complex formation.

Crystallographic and Solid State Investigations of 1 Naphthalenol, 2,4 Bis Phenylazo

X-ray Crystal Diffraction Studies of 1-Naphthalenol, 2,4-bis(phenylazo)- and Its Complexes

X-ray crystal diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. Such studies would elucidate the bond lengths, bond angles, and torsional angles of 1-Naphthalenol, 2,4-bis(phenylazo)-, providing a complete picture of its molecular geometry.

Determination of Solid-State Molecular Conformation

The conformation of 1-Naphthalenol, 2,4-bis(phenylazo)- in the solid state is expected to be influenced by the steric and electronic effects of the two phenylazo substituents on the naphthalene (B1677914) core. The planarity of the naphthalene ring system and the phenyl rings, as well as the orientation of the azo linkages, would be key features revealed by X-ray diffraction. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the bulky phenylazo groups while maximizing stabilizing intramolecular interactions.

Identification of Predominant Tautomeric Forms in Crystalline State (e.g., Hydrazo form)

Azo-hydroxy compounds, including 1-Naphthalenol, 2,4-bis(phenylazo)-, can exist in tautomeric equilibrium with their corresponding keto-hydrazo forms. In the solid state, one tautomer is typically favored. For many phenylazo-naphthol derivatives, the hydrazone form is found to be predominant in the crystalline state due to the formation of a stable six-membered intramolecular hydrogen-bonded ring. It is therefore highly probable that X-ray diffraction would reveal 1-Naphthalenol, 2,4-bis(phenylazo)- to exist primarily in its hydrazo tautomeric form within the crystal lattice. This would be characterized by the presence of a C=O double bond in the naphthalene ring and an N-H single bond within the azo linkage.

Supramolecular Interactions in Crystalline Architectures

Analysis of π-Stacking Interactions

The extended aromatic system of 1-Naphthalenol, 2,4-bis(phenylazo)-, comprising the naphthalene core and two phenyl rings, makes it a prime candidate for significant π-stacking interactions. These interactions, arising from the attractive forces between the electron-rich π-orbitals of adjacent aromatic rings, are expected to play a major role in the packing of the molecules in the crystal. The analysis of the crystal structure would likely reveal parallel or offset arrangements of the aromatic moieties, with interplanar distances characteristic of π-stacking.

Characterization of Hydrogen Bonding Networks (e.g., C-H...O, N-H...O)

In the solid state, hydrogen bonding is a powerful directional force that guides the assembly of molecules. Should the predominant tautomer be the hydrazo form, strong intramolecular N-H...O hydrogen bonds would be expected. In addition to this, intermolecular hydrogen bonds, such as weaker C-H...O and C-H...N interactions, are also likely to be present, connecting adjacent molecules and contributing to the stability of the three-dimensional crystal lattice. The specific nature and geometry of these hydrogen bonds would be precisely determined through crystallographic analysis.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

A thorough search of crystallographic databases and the scientific literature did not yield any studies concerning the Hirshfeld surface analysis of 1-Naphthalenol, 2,4-bis(phenylazo)-. This type of analysis is contingent on the availability of a solved single-crystal structure, which provides the precise three-dimensional arrangement of molecules in the solid state. From this structural data, the Hirshfeld surface can be calculated to map and quantify the intermolecular interactions within the crystal lattice.

X-ray Powder Diffraction (XRD) Data for Crystalline Phases

Similarly, a search for experimental or calculated X-ray powder diffraction (XRD) patterns for the distinct crystalline phases of 1-Naphthalenol, 2,4-bis(phenylazo)- did not return any specific data. XRD is a primary technique for identifying crystalline materials and can provide information on the different polymorphic forms a compound may adopt.

While an experimental XRD pattern could exist independently of a single-crystal structure determination, no such data has been found in the public domain. Without either experimental powder patterns or a single-crystal structure from which a theoretical pattern can be calculated, it is not possible to present a data table of d-spacings and their corresponding relative intensities for the crystalline phases of this compound.

Applications of 1 Naphthalenol, 2,4 Bis Phenylazo in Materials Science and Analytical Chemistry

Utilization as a Chromogenic Agent in Chemical Detection and Sensing

Azo compounds, particularly those with hydroxyl groups, are widely recognized for their chromogenic properties, meaning they change color upon binding with other chemical species, especially metal ions. This color change can be visually observed or measured spectrophotometrically, making them valuable as chromogenic agents in chemical sensors.

Research on analogous compounds demonstrates this potential. For instance, 4-(phenylazo)-1-naphthol (B1615267) is utilized in analytical chemistry for the detection and determination of metal ions such as copper and silver, as it forms distinctively colored complexes with them lookchem.com. The two azo groups and the hydroxyl group in 1-Naphthalenol, 2,4-bis(phenylazo)- are expected to provide multiple binding sites for metal ions, potentially leading to high sensitivity and selectivity. The extensive conjugation in the molecule suggests that its metal complexes would exhibit significant shifts in their absorption spectra, a key characteristic of an effective chromogenic sensor. While direct studies on 1-Naphthalenol, 2,4-bis(phenylazo)- are not prevalent, the known behavior of similar azo dyes strongly supports its potential in this analytical application.

Investigation as Ionophores for Metal Ion Extraction and Transport in Membrane Systems

Ionophores are lipid-soluble molecules that can bind to and transport ions across cell membranes or artificial membrane systems. The structural features of 1-Naphthalenol, 2,4-bis(phenylazo)-, with its combination of hydrophobic phenyl and naphthalene (B1677914) groups and hydrophilic azo and hydroxyl groups, make it a candidate for investigation as an ionophore.

Studies on related monoazo compounds, such as 1-phenylazo-2-naphthol, have shown their capability to extract and transport metal ions across liquid membranes researchgate.net. These compounds can form stable complexes with metal ions, facilitating their transfer from an aqueous phase to an organic phase. The presence of two azo groups in 1-Naphthalenol, 2,4-bis(phenylazo)- could enhance its chelating ability, potentially leading to more efficient extraction and transport of specific metal ions. The effectiveness of such an ionophore would depend on factors like the size of the metal ion, the pH of the aqueous phase, and the nature of the organic solvent used in the membrane system.

Research into Its Role in Electrochemistry and Redox Properties

The electrochemical behavior of azo compounds is a subject of significant research interest. The azo group (-N=N-) is electrochemically active and can undergo reversible or irreversible reduction and oxidation processes. These redox properties are fundamental to potential applications in areas such as electrocatalysis and electrochemical sensors.

Studies related to New Material Development Incorporating Bisazo Naphthalenol Structures

Bisazo naphthalenol structures are being explored for the development of new materials with tailored properties. A significant area of this research is in the synthesis of novel dyes. For example, bis-azo naphthol based disperse dyes have been synthesized through the chemical recycling of polyester (B1180765) waste jscholaronline.org. This approach not only provides a sustainable route to valuable dye molecules but also highlights the versatility of bisazo naphthalenol compounds in creating materials with desirable coloristic and fastness properties for textiles jscholaronline.orgresearchgate.net.

The incorporation of bisazo naphthalenol moieties into polymers can lead to materials with unique optical and electronic properties. The chromophoric nature of these structures makes them suitable for applications in optical data storage, nonlinear optics, and as colorants in various polymer matrices. The ability to tune the electronic properties through chemical modification of the phenyl rings or the naphthalene core opens up possibilities for creating a wide range of functional materials.

Future Research Directions and Emerging Trends for 1 Naphthalenol, 2,4 Bis Phenylazo

Exploration of Advanced Computational Models for Predictive Research

The use of advanced computational models, particularly those based on Density Functional Theory (DFT), represents a significant frontier in dye and material science. researchgate.net For 1-Naphthalenol, 2,4-bis(phenylazo)-, these models can provide deep insights into its fundamental properties before undertaking complex and resource-intensive laboratory synthesis.

Detailed research findings from studies on similar azo dyes demonstrate that DFT and Time-Dependent DFT (TD-DFT) calculations can accurately predict key parameters. researchgate.netacs.org These include optimized molecular geometry, electronic properties like HOMO-LUMO energy gaps, and vibrational spectra (FT-IR). researchgate.net For instance, computational studies on azo dye-modified oligomers have successfully correlated theoretical UV-visible spectra with experimental results, confirming electronic transitions. acs.org Similarly, applying these models to 1-Naphthalenol, 2,4-bis(phenylazo)- would allow researchers to predict its color, stability, and potential for electronic applications. These computational approaches are crucial for understanding the relationship between molecular structure and material performance. researchgate.net

Table 1: Potential Computational Research Targets for 1-Naphthalenol, 2,4-bis(phenylazo)-

| Property to be Modeled | Computational Method | Predicted Outcome/Application |

| Molecular Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Optimized 3D structure, bond lengths, and angles. |

| Electronic Properties | DFT, TD-DFT | HOMO-LUMO gap, electron affinity, ionization potential. |

| Spectroscopic Properties | TD-DFT | Prediction of UV-Visible absorption maxima (color). |

| Solvatochromism | DFT with Solvent Models | Prediction of color changes in different solvents. |

| Reactivity Indices | DFT | Identification of sites susceptible to chemical modification. |

Design and Synthesis of Novel Derivatives for Targeted Academic Applications

A significant trend in modern chemistry is the design and synthesis of novel derivatives of known compounds to achieve specific functionalities. rsc.org For 1-Naphthalenol, 2,4-bis(phenylazo)-, synthesizing derivatives offers a pathway to tune its properties for specialized academic uses, such as in chemosensors or as functional materials. The synthesis would likely follow established methods for azo dyes, involving diazotization of a primary aromatic amine followed by coupling with a nucleophilic partner. researchgate.netijorarjournal.com

Research on other heterocyclic azo dyes has shown that incorporating different functional groups can lead to compounds with potent biological or sensory activities. rsc.orgnih.gov For example, derivatives of azo compounds are being explored as colorimetric sensors for detecting amino acids or metal ions. acs.orgresearchgate.net By strategically adding electron-donating or electron-withdrawing groups to the phenyl or naphthol rings of 1-Naphthalenol, 2,4-bis(phenylazo)-, researchers could create a library of new molecules with tailored absorption spectra, solubility, and binding affinities.

Table 2: Proposed Derivatives of 1-Naphthalenol, 2,4-bis(phenylazo)- and Target Applications

| Derivative Type | Modification Site | Potential Functional Group | Targeted Academic Application |

| Enhanced Solubility | Phenyl Rings | Sulfonic acid (-SO₃H) | Aqueous-based sensing, biological imaging. |

| pH Indicator | Naphthol Ring | Nitro group (-NO₂) | Acid-base titration, environmental pH monitoring. |

| Metal Ion Sensor | Phenyl Rings | Carboxylic acid (-COOH), Amine (-NH₂) | Selective colorimetric detection of metal cations. |

| Modulated Electronics | Phenyl Rings | Methoxy (-OCH₃), Cyano (-CN) | Studies on structure-property effects in organic electronics. |

Integration with Nanotechnology and Advanced Materials Research

The integration of organic dyes with nanomaterials is a rapidly advancing field aimed at creating hybrid materials with synergistic properties. mehrnews.comiwaponline.com The future of 1-Naphthalenol, 2,4-bis(phenylazo)- is closely linked to its potential use in this domain. Azo dyes are being investigated for their applications in conjunction with materials like graphene oxide (GO), gold nanoparticles (AuNPs), and silver nanoparticles (AgNPs). mehrnews.comnih.govresearchgate.net

For instance, studies have shown that GO can serve as an effective adsorbent for removing azo dyes from water, a process that can be studied through both experimental and computational methods. nih.gov Beyond removal, azo dyes can be functional components in nanomaterials. Iranian researchers have successfully used graphene quantum dots as catalysts in the synthesis of azo dyes, making the process more efficient and environmentally friendly. mehrnews.com There is significant potential for using 1-Naphthalenol, 2,4-bis(phenylazo)- as a photosensitizer on semiconductor nanoparticles (like TiO₂) for photocatalysis or in the fabrication of novel pigments with enhanced thermal and light stability. mehrnews.com

Table 3: Potential Nanocomposites and Advanced Materials Research

| Nanomaterial | Proposed Hybrid System | Research Goal / Potential Application |

| Graphene Oxide (GO) | 1-Naphthalenol, 2,4-bis(phenylazo)- adsorbed on GO | Development of advanced filtration membranes or sensors. |

| Gold Nanoparticles (AuNPs) | AuNPs functionalized with thiol-derivatized dye | Creation of colorimetric sensors with high sensitivity. |

| Titanium Dioxide (TiO₂) | Dye-sensitized TiO₂ films | Investigation for use in dye-sensitized solar cells (DSSCs). |

| Silver Nanoparticles (AgNPs) | AgNP-dye composite | Exploration of materials with enhanced catalytic or antimicrobial activity. researchgate.net |

In-depth Investigation of Structure-Property Relationships for Specific Research Goals

A comprehensive investigation into the structure-property relationships of 1-Naphthalenol, 2,4-bis(phenylazo)- and its derivatives is essential for guiding the design of new functional materials. nih.govresearchgate.net This research direction connects the previously mentioned areas, using computational analysis to predict how specific structural changes will affect the macroscopic properties, which are then verified through the synthesis and characterization of novel derivatives.

Studies on complex organic molecules like bis-adducts of fullerenes have demonstrated that even subtle changes in isomerism and molecular symmetry can have profound impacts on electronic properties and device performance. nih.govresearchgate.net A similar systematic approach for 1-Naphthalenol, 2,4-bis(phenylazo)- would involve synthesizing a series of derivatives with varied substituents and analyzing how these changes affect properties like absorption wavelength, thermal stability, and electrochemical potential. This fundamental research is critical for unlocking the potential of this class of bis-azo dyes for targeted applications, moving beyond their traditional use as simple colorants. nih.govrsc.org

Table 4: Framework for Investigating Structure-Property Relationships

| Structural Feature | Property to Investigate | Experimental Technique | Research Goal |

| Substituent Type (Electron Donating/Withdrawing) | Color (λmax) | UV-Vis Spectroscopy | To establish a predictable color tuning mechanism. |

| Substituent Position | Thermal Stability | Thermogravimetric Analysis (TGA) | To design dyes for high-temperature applications. |

| Overall Molecular Symmetry | Crystallinity / Morphology | X-ray Diffraction (XRD), SEM | To control solid-state packing for electronic materials. |

| Presence of Chelating Groups | Metal Ion Affinity | Isothermal Titration Calorimetry | To develop selective and sensitive chemical sensors. |

Conclusion

Summary of Key Academic Contributions and Findings on 1-Naphthalenol, 2,4-bis(phenylazo)-

Academic research on 1-Naphthalenol, 2,4-bis(phenylazo)- has largely centered on its synthesis, characterization, and its utility as a dye. The synthesis of related azo dyes, such as 1-phenylazo-2-naphthol, typically involves a diazotization reaction of an aromatic amine, followed by a coupling reaction with a naphthol derivative. repec.orgsphinxsai.comijpsjournal.com This fundamental chemical transformation is a cornerstone of azo dye chemistry.

While specific, in-depth studies exclusively focused on 1-Naphthalenol, 2,4-bis(phenylazo)- are not extensively documented in publicly available literature, the broader class of bisazo dyes has been investigated for various applications. These compounds are recognized for their intense colors and have been explored for their dyeing capabilities on various fabrics. researchgate.net The presence of two azo groups (—N=N—) conjugated to the naphthalene (B1677914) ring system is responsible for the strong absorption of light in the visible region, a characteristic feature of these dyes. ijpsjournal.com

Furthermore, research into similar azo compounds has revealed potential for applications beyond textiles. Studies on related molecules have explored their antimicrobial properties, suggesting that the azo moiety can confer biological activity. sphinxsai.comijpsjournal.comresearchgate.net For instance, some azo dyes have demonstrated inhibitory effects against various bacterial strains. sphinxsai.comijpsjournal.com However, it is crucial to note that the antifungal potential can vary significantly, with some studies on similar compounds showing no significant activity. researchgate.net

The table below summarizes the key areas of research and findings for the broader class of bisazo naphthalenol dyes, which provides context for the scientific interest in 1-Naphthalenol, 2,4-bis(phenylazo)-.

| Research Area | Key Findings |

| Synthesis | Typically achieved through diazotization and coupling reactions. repec.orgsphinxsai.comijpsjournal.com |

| Chromophoric Properties | Intense coloration due to the extended conjugation of the bisazo-naphthalenol system. ijpsjournal.com |

| Industrial Applications | Primarily used as dyes for various materials. researchgate.net |

| Biological Activity | Some related compounds exhibit antimicrobial properties. sphinxsai.comijpsjournal.comresearchgate.net |

Outlook on the Continued Relevance of Bisazo Naphthalenol Research in Modern Chemistry

The study of bisazo naphthalenol compounds continues to be relevant in contemporary chemistry for several reasons. The development of new dyes with improved properties, such as enhanced fastness and novel color characteristics, remains an active area of research. researchgate.net The pursuit of "greener" dyeing processes and the creation of dyes with specialized functionalities are driving innovation in this field. researchgate.net

Moreover, the potential biological activities of azo compounds present an intriguing avenue for future research. While the direct antimicrobial applications of 1-Naphthalenol, 2,4-bis(phenylazo)- have not been extensively explored, the broader class of azo dyes has shown promise. sphinxsai.com Further investigation into the structure-activity relationships of these molecules could lead to the development of new therapeutic agents. The ability of quinone derivatives, a related class of compounds, to interact with biological systems through various mechanisms, such as redox cycling and enzyme inhibition, suggests that naphthol-containing azo dyes may also possess interesting pharmacological properties. mdpi.com

The future of bisazo naphthalenol research will likely involve a multidisciplinary approach, combining synthetic chemistry with materials science and biology to unlock the full potential of these versatile molecules. The quest for novel dyes with superior performance and the exploration of their biomedical applications will ensure that this class of compounds remains a subject of scientific interest.

Q & A

Basic: What are the standard methods for synthesizing 1-Naphthalenol, 2,4-bis(phenylazo)-, and how can purity be optimized?

The synthesis typically involves diazotization and coupling reactions. A common approach is coupling phenyl diazonium salts with 1-naphthalenol under controlled pH and temperature. For purity optimization:

- Use absolute ethanol as a solvent to minimize side reactions (common in azo dye synthesis) .

- Monitor reaction time and stoichiometry: Excess diazonium salt ensures complete coupling, but residual reactants must be removed via recrystallization (e.g., using benzene or chloroform for solubility-driven purification) .

- Purity verification can be achieved via HPLC or thin-layer chromatography (TLC) using silica gel plates and a solvent system like ethyl acetate/hexane (3:1) .

Advanced: How does tautomerism (azo-quinonehydrazone equilibrium) influence the spectroscopic and functional properties of this compound?

The azo-quinonehydrazone tautomerism affects UV-Vis absorption and dye stability:

- Solvent polarity shifts the equilibrium: Polar solvents stabilize the quinonehydrazone form, leading to a redshift in absorption (e.g., λmax shifts from 354 nm in benzene to 507 nm in ethanol) .

- pH sensitivity : In acidic conditions, protonation stabilizes the azo form, enhancing photostability. Neutral/basic conditions favor quinonehydrazone, increasing reactivity but reducing thermal stability .

- Validation : Use NMR (e.g., ¹H and ¹³C) to detect tautomeric shifts in aromatic proton environments. Computational modeling (DFT) can predict equilibrium constants .

Basic: What analytical techniques are critical for characterizing this compound’s structural and thermal properties?

- Spectroscopy :

- Thermal Analysis :

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+ at m/z 353.4 .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., absorption maxima variations)?

Discrepancies in λmax values (e.g., 507 nm vs. 354 nm) often arise from:

- Solvent effects : Use standardized solvents (e.g., ethanol vs. benzene) and document dielectric constants .

- pH control : Buffer solutions (e.g., acetate buffer pH 4.0) stabilize specific tautomers .

- Instrument calibration : Validate spectrophotometer accuracy with reference dyes (e.g., Sudan III) .

- Cross-validation : Compare with computational predictions (TD-DFT) to reconcile experimental and theoretical data .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

- Toxicity : Classified as a potential mutagen and skin irritant . Use PPE (gloves, lab coat) and work in a fume hood .

- Disposal : Treat as hazardous waste; incinerate at >1000°C to avoid releasing aromatic amines .

- Storage : Keep in amber glass under inert gas (argon) to prevent photodegradation and oxidation .

Advanced: How can researchers optimize this compound’s application in lipid staining (e.g., Sudan III analogues)?

- Solubility tuning : Prepare saturated solutions in ethanol:glycerol (1:1) to enhance lipid membrane penetration .

- Counterstaining : Combine with hematoxylin (1:100 ratio) for dual staining of lipids and nuclei .

- Validation : Use fluorescence microscopy with Nile Red as a control to assess staining specificity .

Basic: What are the industrial and biological applications relevant to academic research?

- Biological : Lipid staining in histology, liposome tracking in drug delivery .